8-甲氧基-3-(1-甲基苯并咪唑-2-基)色烯-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

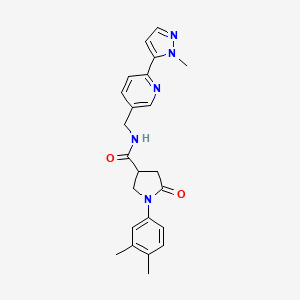

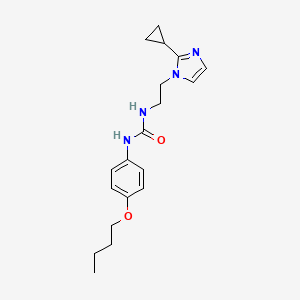

“8-Methoxy-3-(1-methylbenzimidazol-2-yl)chromen-2-one” is a chemical compound. It is related to Osthol [7-methoxy-8-(3-methylbut-2-en-1-yl)chromen-2-one], a natural product found in several medicinal plants such as Cnidium monnieri and Angelica pubescens .

Synthesis Analysis

Osthol, which has a similar structure to the compound , was used as a starting material for the synthesis of its various derivatives via modifications of the lactone ring . The resulting compounds were fully characterized by spectral techniques .Molecular Structure Analysis

The molecular structure of “8-Methoxy-3-(1-methylbenzimidazol-2-yl)chromen-2-one” and its derivatives were characterized by spectral techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .Chemical Reactions Analysis

The synthesis of “8-Methoxy-3-(1-methylbenzimidazol-2-yl)chromen-2-one” and its derivatives involved reactions with a number of organic halides . The resulting compounds were fully characterized by spectral techniques .Physical And Chemical Properties Analysis

The physical and chemical properties of “8-Methoxy-3-(1-methylbenzimidazol-2-yl)chromen-2-one” and its derivatives were analyzed using various spectroscopic techniques .科学研究应用

合成方法和化学性质

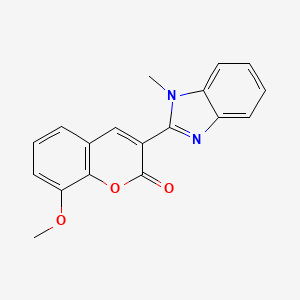

离子液体中的 Suzuki 偶联和内酯化:Kemperman 等人 (2006) 探索了通过 Suzuki 偶联和内酯化序列在离子液体中合成苯并[c]色烯-6-酮,突出了该工艺在生产各种苯并[c]色烯-6-酮(包括类似于 8-甲氧基-3-(1-甲基苯并咪唑-2-基)色烯-2-酮的衍生物)方面的效率 (Kemperman 等人,2006).

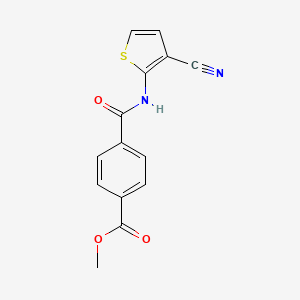

用于生物评价的新型衍生物:Shah 等人 (2016) 合成了取代的 N-(4-(8-甲氧基-2-氧代-2H-色烯-3-基)噻唑-2-基)酰胺的新型衍生物,旨在用于生物应用,证明了该化合物具有抗菌、抗真菌和抗疟疾活性 (Shah 等人,2016).

生物活性

用于传感应用的荧光团:Uchiyama 等人 (2006) 描述了类似于 8-甲氧基-3-(1-甲基苯并咪唑-2-基)色烯-2-酮的化合物的独特荧光特性,展示了其作为质子环境中荧光传感器 的潜力 (Uchiyama 等人,2006).

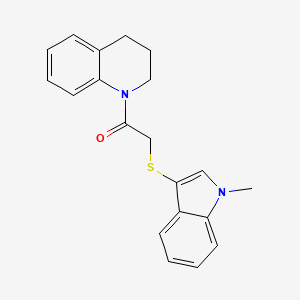

抗利什曼原虫的天然产物合成:Schmidt 等人 (2012) 讨论了具有抗利什曼原虫活性的天然产物的合成,表明 8-芳基取代的香豆素(在结构上与 8-甲氧基-3-(1-甲基苯并咪唑-2-基)色烯-2-酮有关)在药物化学中的重要性 (Schmidt 等人,2012).

材料科学应用

DNA-PK 的对映选择性抑制:Clapham 等人 (2012) 证明了对映异构色酮衍生物对 DNA 依赖性蛋白激酶 (DNA-PK) 的对映选择性抑制,表明此类化合物在癌症研究和治疗中的效用 (Clapham 等人,2012).

作用机制

Target of Action

The primary targets of 8-Methoxy-3-(1-methylbenzimidazol-2-yl)chromen-2-one are parasites such as Leishmania (L.) amazonensis and L. (L.) infantum chagasi . These parasites are responsible for causing leishmaniasis, a tropical disease that affects vulnerable groups in Africa, Asia, and Latin America .

Mode of Action

8-Methoxy-3-(1-methylbenzimidazol-2-yl)chromen-2-one interacts with these parasites, particularly in their amastigote form . The compound has shown to inhibit cytokines and NF-κB in LPS stimulated J774 cells , which are macrophage-like cells. This inhibition suggests that the compound may suppress the inflammatory response triggered by these cells .

Biochemical Pathways

The compound’s ability to inhibit cytokines and nf-κb suggests that it may interfere with the signaling pathways that regulate the immune response

Result of Action

The compound has shown promising results in the treatment of leishmaniasis. In vitro assays showed that 8-Methoxy-3-(1-methylbenzimidazol-2-yl)chromen-2-one was as active as AMP B, a commonly used antileishmanial drug, mainly in the amastigote form . The compound reduced the concentration of H2O2, a reactive oxygen species, by 32.5% more than the control group in L. amazonensis promastigotes during the lag phase of proliferation . This suggests that the compound may have antioxidant properties.

Action Environment

The efficacy and stability of 8-Methoxy-3-(1-methylbenzimidazol-2-yl)chromen-2-one can be influenced by various environmental factors. For instance, changes in host immunity and parasite resistance to drugs can contribute to the decreased efficacy of antiparasitic drugs . .

属性

IUPAC Name |

8-methoxy-3-(1-methylbenzimidazol-2-yl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3/c1-20-14-8-4-3-7-13(14)19-17(20)12-10-11-6-5-9-15(22-2)16(11)23-18(12)21/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHIXLIWULQZRRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C3=CC4=C(C(=CC=C4)OC)OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cycloheptane]](/img/structure/B2506719.png)

![N-[(5-Chloro-2-morpholin-4-ylphenyl)methyl]prop-2-enamide](/img/structure/B2506724.png)

![9-(3-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2506725.png)

![N-(benzo[d]thiazol-5-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide](/img/structure/B2506726.png)

![2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B2506728.png)

![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2506733.png)

![N-[(2-chlorophenyl)methyl]-N-methyl-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2506734.png)

![ethyl [3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetate](/img/structure/B2506736.png)

![N1-(2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)-N3,N3-dimethylpropane-1,3-diamine hydrochloride](/img/structure/B2506737.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)acetamide](/img/structure/B2506741.png)